molecular formula C11H14BrNO2 B2443205 2-bromo-N-(3-methoxypropyl)benzamide CAS No. 349092-66-6

2-bromo-N-(3-methoxypropyl)benzamide

Cat. No.: B2443205
CAS No.: 349092-66-6
M. Wt: 272.142
InChI Key: VVQOYXKLKRYPAB-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . It is a brominated benzamide derivative, characterized by the presence of a bromine atom attached to the benzene ring and a methoxypropyl group attached to the amide nitrogen.

Preparation Methods

The synthesis of 2-bromo-N-(3-methoxypropyl)benzamide typically involves the bromination of benzamide derivatives followed by the introduction of the methoxypropyl group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

2-Bromo-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-methoxypropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxypropyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

2-Bromo-N-(3-methoxypropyl)benzamide can be compared with other brominated benzamides, such as:

  • 2-Bromo-N-(2-methylphenyl)benzamide
  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 2-Bromo-N-(2-ethoxyphenyl)benzamide

These compounds share similar structural features but differ in the substituents attached to the benzene ring or the amide nitrogen. The presence of different substituents can significantly influence their chemical reactivity and biological activity .

Properties

IUPAC Name

2-bromo-N-(3-methoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOYXKLKRYPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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